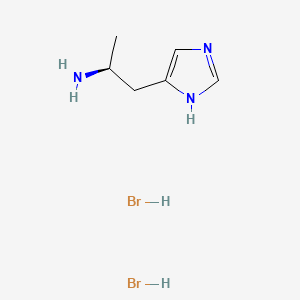

(S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-1-(1H-imidazol-5-yl)propan-2-amine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2BrH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHNAAABSGVRDT-XRIGFGBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CN1)N.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CN=CN1)N.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of (S)-(+)-α-Methylhistamine dihydrobromide typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate chiral precursor, which is then subjected to a series of chemical reactions to introduce the methyl group at the α-position.

Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrobromide salt form.

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality and yield.

Analyse Chemischer Reaktionen

(S)-(+)-α-Methylhistamin-Dihydrobromid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln, abhängig von den verwendeten Reagenzien.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere ersetzt werden, häufig unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Lösungsmittel, um die Reaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Antihistaminic Activity

(S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide has been studied for its potential as an antihistamine agent. Its structural similarity to histamine allows it to interact with histamine receptors, providing therapeutic effects in allergic reactions and other histamine-related conditions. Research indicates that compounds with imidazole moieties often exhibit significant antagonistic activity against H1 receptors, making them candidates for allergy medications .

Neurological Research

The compound has been investigated for its neuroprotective properties. Studies suggest that it may play a role in modulating neurotransmitter release and protecting neuronal cells from oxidative stress. This makes it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of (S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide against various pathogens. The imidazole ring has been associated with enhanced activity against bacteria and fungi, suggesting applications in developing new antimicrobial agents .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies due to its ability to interact with various biological targets. Its application in studying enzyme kinetics and mechanisms provides insights into metabolic pathways and potential therapeutic targets .

Cell Signaling Pathways

Research indicates that (S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide may influence cell signaling pathways, particularly those involving protein kinases. This property is crucial for understanding cellular responses to external stimuli and developing drugs that can modulate these pathways effectively .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Neuroprotective Effects of Imidazole Derivatives | Neurobiology | Demonstrated that (S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide reduces neuronal apoptosis in vitro. |

| Antimicrobial Activity of Imidazole Compounds | Microbiology | Showed significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. |

| Histamine Receptor Modulation by Imidazole Derivatives | Pharmacology | Confirmed the compound's role as a selective H1 receptor antagonist with potential therapeutic applications in allergy treatment. |

Wirkmechanismus

The mechanism of action of (S)-(+)-α-Methylhistamine dihydrobromide involves its interaction with histamine H3 receptors. By binding to these receptors, it modulates the release of histamine and other neurotransmitters, influencing various physiological processes. The molecular targets include histamine H3 receptors, and the pathways involved are related to neurotransmitter release and signal transduction .

Vergleich Mit ähnlichen Verbindungen

(S)-(+)-α-Methylhistamin-Dihydrobromid wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:

R-(-)-α-Methylhistamin: Das aktivere Enantiomer mit höherer Potenz.

Betahistin: Ein weiterer Histaminrezeptoragonist, der für verschiedene therapeutische Zwecke eingesetzt wird.

Iodophenpropit-Dihydrobromid: Ein selektiver Histamin-H3-Rezeptorantagonist, der in der Forschung verwendet wird.

Die Einzigartigkeit von (S)-(+)-α-Methylhistamin-Dihydrobromid liegt in seiner spezifischen Stereochemie und seiner Rolle als weniger aktives Enantiomer, was es für vergleichende Studien in der Histaminrezeptorforschung wertvoll macht.

Biologische Aktivität

Overview

(S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide is a chiral compound that has garnered attention in pharmacology and medicinal chemistry due to its structural features, particularly the imidazole ring. This compound is characterized by its potential interactions with biological systems, making it a candidate for various therapeutic applications. The following sections delve into its biological activity, synthesis, structure-activity relationships (SAR), and case studies illustrating its pharmacological relevance.

- IUPAC Name : (2S)-1-(1H-imidazol-4-yl)propan-2-amine; dihydrobromide

- Molecular Formula : C6H11N3.2BrH

- Molecular Weight : 271.07 g/mol

(S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide is primarily recognized for its role as a histamine H3 receptor agonist , which plays a significant role in neurotransmission and immune response modulation. Its interaction with histamine receptors suggests potential applications in treating conditions like allergies, gastric acid secretion disorders, and neurological diseases.

Pharmacological Effects

Research indicates that this compound may exhibit various biological activities:

- Neuroprotective Effects : Studies have highlighted the potential of imidazole derivatives in neurodegenerative disease models, such as Alzheimer’s and Parkinson’s diseases, where they may inhibit specific enzymes involved in these conditions.

- Antimicrobial Activity : Compounds with similar imidazole structures have shown effectiveness against various bacterial strains, suggesting that (S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide may possess antimicrobial properties .

- Anti-inflammatory Properties : The compound's ability to modulate histamine pathways could lead to anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models .

Structure-Activity Relationship (SAR)

The structure of (S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide allows it to interact with biological macromolecules through specific binding sites. The following table summarizes the SAR of related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Methylimidazole | Methyl group on imidazole | Antifungal properties |

| 1-Methylimidazole | Methyl group on nitrogen | Potential use as an anti-inflammatory agent |

| 4-Aminoimidazole | Amino group on imidazole | Precursor in drug synthesis |

| Histamine | Imidazole ring with ethylamine | Functions as a neurotransmitter |

These compounds demonstrate the diversity within imidazole-containing structures while emphasizing the unique aspects of (S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide, particularly its chiral configuration which may confer distinct biological activities .

Study 1: Neuroprotective Effects

A study investigated the effects of imidazole derivatives on neurodegenerative models. Researchers found that compounds similar to (S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide exhibited significant neuroprotective effects by inhibiting acetylcholinesterase activity, which is crucial for managing Alzheimer’s disease symptoms .

Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of imidazole derivatives was evaluated against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives demonstrated potent activity, suggesting that (S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide could be explored for developing new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.